molecular formula C28H36Cl2O7 B602089 6alpha-Chloro-beclomethasone dipropionate CAS No. 887130-68-9

6alpha-Chloro-beclomethasone dipropionate

Cat. No.: B602089
CAS No.: 887130-68-9
M. Wt: 555.50
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Description

6alpha-Chloro-beclomethasone dipropionate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of asthma, allergic rhinitis, and other inflammatory conditions.

Mechanism of Action

Target of Action

Beclomethasone dipropionate impurity E, also known as 6alpha-Chloro-beclomethasone dipropionate or UNII-WN1G6UC5L2, is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) . The primary target of this compound is the glucocorticoid receptor . This receptor mediates the therapeutic action of the compound .

Mode of Action

The compound is rapidly activated by hydrolysis to the active monoester, 17-BMP, which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor . Beclomethasone dipropionate itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration .

Biochemical Pathways

The compound acts on the glucocorticoid receptor to mediate its therapeutic action . The activation of this receptor leads to anti-inflammatory, antipruritic, and anti-allergy effects . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives .

Pharmacokinetics

It is known that beclomethasone dipropionate is rapidly converted into 17-bmp upon administration . When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Result of Action

The activation of the glucocorticoid receptor by 17-BMP leads to anti-inflammatory, antipruritic, and anti-allergy effects . This results in the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses .

Action Environment

The action, efficacy, and stability of beclomethasone dipropionate impurity E can be influenced by various environmental factors. It is proposed that when inhaled, beclomethasone dipropionate remains active locally in the lung , suggesting that the lung environment plays a crucial role in its action.

Biochemical Analysis

Biochemical Properties

Beclomethasone dipropionate impurity E, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action . The nature of these interactions is largely determined by the structure of the compound, which is structurally similar to dexamethasone .

Cellular Effects

The effects of Beclomethasone dipropionate impurity E on various types of cells and cellular processes are likely to be similar to those of beclomethasone dipropionate. Beclomethasone dipropionate has been shown to have anti-inflammatory effects on cells, reducing symptoms in various inflammatory conditions such as asthma and allergic rhinitis . It is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Molecular Mechanism

The molecular mechanism of action of Beclomethasone dipropionate impurity E is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Beclomethasone dipropionate is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone .

Temporal Effects in Laboratory Settings

Beclomethasone dipropionate has been shown to have potent topical activity while possessing low systemic effects

Dosage Effects in Animal Models

It is known that the effects of beclomethasone dipropionate can vary with dosage, and high doses can lead to adverse effects

Metabolic Pathways

The metabolic pathways that Beclomethasone dipropionate impurity E is involved in are likely to be similar to those of beclomethasone dipropionate. Beclomethasone dipropionate is rapidly converted into 17-BMP upon administration . This conversion is carried out by esterase enzymes found in most tissues .

Transport and Distribution

Beclomethasone dipropionate is known to be transported and distributed within cells and tissues, and it is proposed that beclomethasone dipropionate remains active locally in the lung .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Chloro-beclomethasone dipropionate involves multiple steps, starting from the basic steroid structure. The chlorination at the 6alpha position is a critical step, followed by esterification to form the dipropionate ester. The reaction conditions typically involve the use of chlorinating agents and esterifying reagents under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-purity reagents and advanced purification techniques is essential to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

6alpha-Chloro-beclomethasone dipropionate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: Reduction reactions can affect the carbonyl groups.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

6alpha-Chloro-beclomethasone dipropionate has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on cellular signaling pathways.

    Medicine: Extensively researched for its therapeutic effects in treating inflammatory diseases.

    Industry: Utilized in the formulation of various pharmaceutical products

Comparison with Similar Compounds

Similar Compounds

  • Beclomethasone dipropionate
  • Dexamethasone
  • Prednisolone

Comparison

6alpha-Chloro-beclomethasone dipropionate is unique due to its chlorination at the 6alpha position, which enhances its anti-inflammatory properties compared to other glucocorticoids. This modification allows for more effective binding to the glucocorticoid receptor, resulting in a more potent therapeutic effect .

Properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-dichloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36Cl2O7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNPVUBGWZQULU-DXABFYDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Cl)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)Cl)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887130-68-9
Record name 6alpha-Chloro-beclomethasone dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887130689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 887130-68-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6.ALPHA.-CHLORO-BECLOMETHASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1G6UC5L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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